Cas no 1866259-99-5 (2-(Pentan-2-yl)azetidine)
2-(Pentan-2-yl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 2-(Pentan-2-yl)azetidine
- 1866259-99-5
- EN300-1297131
- Azetidine, 2-(1-methylbutyl)-
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- Inchi: 1S/C8H17N/c1-3-4-7(2)8-5-6-9-8/h7-9H,3-6H2,1-2H3
- InChI Key: UDLJUIXYKAACOW-UHFFFAOYSA-N
- SMILES: N1CCC1C(C)CCC
Computed Properties
- Exact Mass: 127.136099547g/mol
- Monoisotopic Mass: 127.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 80.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 0.836±0.06 g/cm3(Predicted)
- Boiling Point: 162.5±8.0 °C(Predicted)
- pka: 11.14±0.40(Predicted)
2-(Pentan-2-yl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1297131-0.05g |
2-(pentan-2-yl)azetidine |
1866259-99-5 | 0.05g |
$888.0 | 2023-06-06 | ||
| Enamine | EN300-1297131-0.1g |
2-(pentan-2-yl)azetidine |
1866259-99-5 | 0.1g |
$930.0 | 2023-06-06 | ||
| Enamine | EN300-1297131-0.25g |
2-(pentan-2-yl)azetidine |
1866259-99-5 | 0.25g |
$972.0 | 2023-06-06 | ||
| Enamine | EN300-1297131-0.5g |
2-(pentan-2-yl)azetidine |
1866259-99-5 | 0.5g |
$1014.0 | 2023-06-06 | ||
| Enamine | EN300-1297131-1.0g |
2-(pentan-2-yl)azetidine |
1866259-99-5 | 1g |
$1057.0 | 2023-06-06 | ||
| Enamine | EN300-1297131-2.5g |
2-(pentan-2-yl)azetidine |
1866259-99-5 | 2.5g |
$2071.0 | 2023-06-06 | ||
| Enamine | EN300-1297131-5.0g |
2-(pentan-2-yl)azetidine |
1866259-99-5 | 5g |
$3065.0 | 2023-06-06 | ||
| Enamine | EN300-1297131-10.0g |
2-(pentan-2-yl)azetidine |
1866259-99-5 | 10g |
$4545.0 | 2023-06-06 | ||
| Enamine | EN300-1297131-50mg |
2-(pentan-2-yl)azetidine |
1866259-99-5 | 50mg |
$888.0 | 2023-09-30 | ||
| Enamine | EN300-1297131-100mg |
2-(pentan-2-yl)azetidine |
1866259-99-5 | 100mg |
$930.0 | 2023-09-30 |
2-(Pentan-2-yl)azetidine Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-(Pentan-2-yl)azetidine
Introduction to CAS No. 1866259-99-5: 2-(Pentan-2-yl)azetidine
The compound CAS No. 1866259-99-5, also known as 2-(Pentan-2-yl)azetidine, is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of the pentan-2-yl group introduces a branched alkyl chain, adding complexity to its structure and enhancing its reactivity in certain chemical environments.
Azetidines have been a subject of interest in organic chemistry due to their strained ring structure, which makes them highly reactive and versatile in synthetic transformations. The pentan-2-yl substituent in this compound further modulates its electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted the role of azetidine derivatives in drug design, particularly in the development of bioactive compounds with potential therapeutic applications.
From a structural standpoint, CAS No. 1866259-99-5 exhibits a tetrahedral geometry around the nitrogen atom, which is characteristic of azetidines. This geometry contributes to the molecule's ability to act as a nucleophile or electrophile depending on the reaction conditions. The pentan-2-yl group introduces steric hindrance, which can influence the selectivity of reactions involving this compound. Researchers have explored its use in cycloaddition reactions, where its reactivity has been compared to other azetidine derivatives, yielding promising results for the construction of complex ring systems.
The synthesis of CAS No. 1866259-99-5 typically involves multi-step processes that leverage the principles of organic synthesis, such as nucleophilic substitution and ring-opening reactions. One common approach involves the reaction of an appropriate alkyl halide with an azetidine derivative under specific conditions to introduce the pentan-2-yl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of producing this compound.
In terms of applications, CAS No. 1866259-99-5 has shown potential in several areas. In pharmaceutical chemistry, it serves as a valuable building block for constructing bioactive molecules with desired pharmacokinetic properties. For instance, studies have demonstrated its utility in the synthesis of peptide analogs and other biologically relevant compounds. Additionally, its role as an intermediate in the production of advanced materials has been explored, particularly in the development of polymers with tailored mechanical properties.
Recent research has also focused on understanding the environmental fate and toxicity of CAS No. 1866259-99-5, ensuring its safe handling and disposal in industrial settings. Studies indicate that it undergoes biodegradation under specific conditions, minimizing its long-term impact on ecosystems when proper waste management practices are implemented.
In conclusion, CAS No. 1866259-99-5 (2-(Pentan-2-yl)azetidine) is a versatile compound with significant potential across multiple disciplines within chemistry and pharmacology. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel compounds with practical applications. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic research and industrial processes.
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